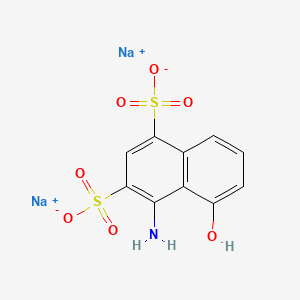
Ytterbium(3+);triacetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium(3+);triacetate;hydrate, also known as ytterbium(III) acetate hydrate, is an inorganic salt of ytterbium and acetic acid. It has the chemical formula Yb(C₂H₃O₂)₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound typically appears as colorless crystals that are soluble in water . Ytterbium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ytterbium(III) acetate hydrate can be synthesized through the reaction of ytterbium oxide (Yb₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving ytterbium oxide in acetic acid, followed by crystallization to obtain the desired hydrate form. The general reaction is as follows:
Yb2O3+6CH3COOH→2Yb(CH3COO)3+3H2O
The resulting ytterbium(III) acetate can then be crystallized from the solution to form hydrates with varying amounts of water molecules .
Industrial Production Methods
Industrial production of ytterbium(III) acetate hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield. The compound is typically produced in facilities equipped to handle rare earth elements and their compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Ytterbium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can undergo redox reactions where ytterbium is reduced or oxidized.
Substitution Reactions: The acetate ligands in ytterbium(III) acetate can be substituted with other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize ytterbium(II) compounds to ytterbium(III).
Reduction: Reducing agents such as hydrogen or zinc dust can reduce ytterbium(III) to ytterbium(II).
Substitution: Ligand exchange reactions can occur in the presence of other ligands, such as halides or phosphates.
Major Products Formed
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) compounds
Substitution: Various ytterbium complexes with different ligands
Applications De Recherche Scientifique
Ytterbium(III) acetate hydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of ytterbium(III) acetate hydrate in various applications is primarily based on its ability to form complexes with other molecules. In bioimaging, for example, ytterbium complexes emit near-infrared light when excited, allowing for deep tissue imaging. The compound’s catalytic properties in organic reactions are due to its ability to stabilize transition states and facilitate reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lutetium(III) acetate
- Thulium(III) acetate
- Ytterbium(III) oxide
- Ytterbium(III) hydroxide
- Ytterbium(III) carbonate
Uniqueness
Ytterbium(III) acetate hydrate is unique due to its specific luminescent properties and its ability to form stable complexes with various ligands. Compared to other rare earth acetates, ytterbium(III) acetate hydrate is particularly valued for its applications in bioimaging and catalysis .
Propriétés
Formule moléculaire |
C6H11O7Yb |
|---|---|
Poids moléculaire |
368.19 g/mol |
Nom IUPAC |
ytterbium(3+);triacetate;hydrate |
InChI |
InChI=1S/3C2H4O2.H2O.Yb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 |
Clé InChI |
PHWPQNTXTCAARQ-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Yb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


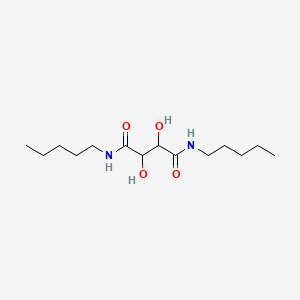
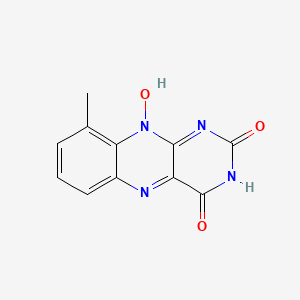
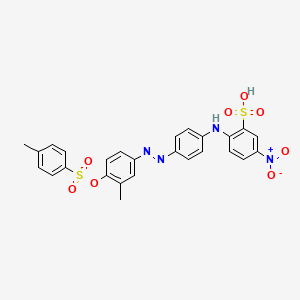
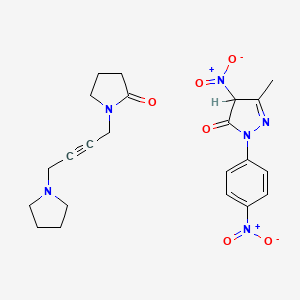
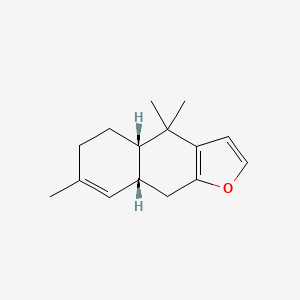
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
